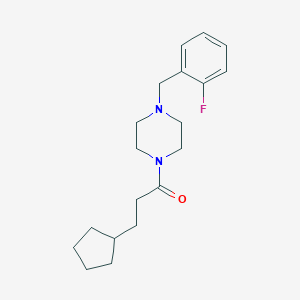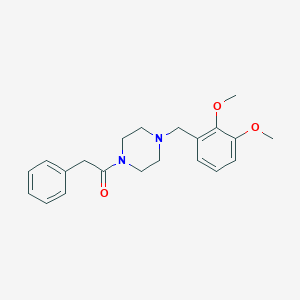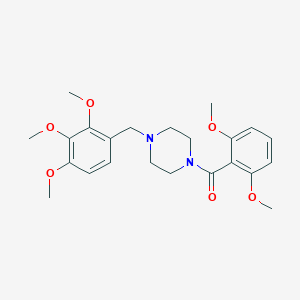
4-(1-Cycloheptylpiperidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cycloheptylpiperidin-4-yl)morpholine, also known as CPPM, is a chemical compound that belongs to the class of piperidine derivatives. CPPM has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
4-(1-Cycloheptylpiperidin-4-yl)morpholine acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, 4-(1-Cycloheptylpiperidin-4-yl)morpholine can modulate the excitatory neurotransmission in the central nervous system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
4-(1-Cycloheptylpiperidin-4-yl)morpholine has been found to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in various animal models. 4-(1-Cycloheptylpiperidin-4-yl)morpholine has also been shown to improve cognitive function and memory in rats, suggesting its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-(1-Cycloheptylpiperidin-4-yl)morpholine has several advantages for lab experiments, including its high yield and purity, easy synthesis method, and potent pharmacological activities. However, 4-(1-Cycloheptylpiperidin-4-yl)morpholine also has some limitations, such as its poor water solubility and potential toxicity at high doses.
Future Directions
For 4-(1-Cycloheptylpiperidin-4-yl)morpholine research include the development of novel drug formulations with improved pharmacokinetic properties, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level.
Synthesis Methods
4-(1-Cycloheptylpiperidin-4-yl)morpholine can be synthesized by the reaction of 4-morpholinecarboxylic acid with cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain 4-(1-Cycloheptylpiperidin-4-yl)morpholine in high yield and purity.
Scientific Research Applications
4-(1-Cycloheptylpiperidin-4-yl)morpholine has been widely studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. 4-(1-Cycloheptylpiperidin-4-yl)morpholine has been found to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities, making it a promising candidate for the development of novel drugs for the treatment of various diseases and disorders.
properties
Molecular Formula |
C16H30N2O |
|---|---|
Molecular Weight |
266.42 g/mol |
IUPAC Name |
4-(1-cycloheptylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C16H30N2O/c1-2-4-6-15(5-3-1)17-9-7-16(8-10-17)18-11-13-19-14-12-18/h15-16H,1-14H2 |
InChI Key |
OJCREYZMMHNZLK-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCC(CC2)N3CCOCC3 |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)







![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)